4-甲基-1H-2,3-苯并噁嗪-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

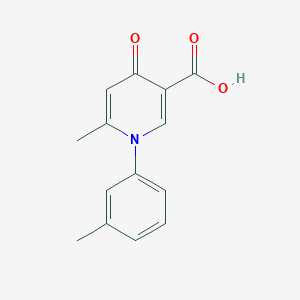

4-Methyl-1H-2,3-benzoxazin-1-one is a heterocyclic building block . It’s a natural compound found in various plants, including maize, wheat, and rye.

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described. This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . Another method involves the use of anthranilic acid derivatives .Molecular Structure Analysis

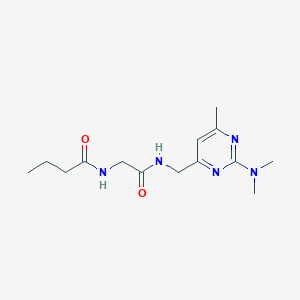

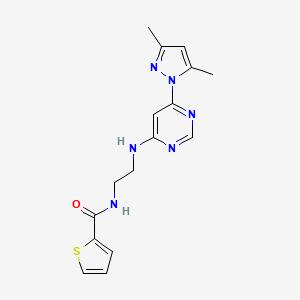

The molecular formula of 4-methyl-1H-2,3-benzoxazin-1-one is C9H7NO2 . The molecular weight is 161.16 .Chemical Reactions Analysis

The C-acylation of active methylene compounds with 2-methyl-3,1-benzoxazin-4-one under basic conditions leads to the formation of new products . A series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Physical and Chemical Properties Analysis

The melting point of 2-Methyl-4H-3,1-benzoxazin-4-one is 79-82 °C (lit.) .科学研究应用

生物活性和生态角色

4-甲基-1H-2,3-苯并噁嗪-1-酮作为(2H)-1,4-苯并噁嗪-3(4H)-酮类的一员,因其生物活性而被广泛研究。这些化合物表现出一系列作用,包括植物毒性、抗真菌、抗菌和拒食活性。它们作为天然除草剂模型的先导具有潜在应用,并在植物的化学防御机制中发挥着重要作用。这些化合物在不同系统中的降解动力学也影响了它们的生态行为 (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

抗菌和抗氧化特性

苯并噁嗪基吡唑啉芳基亚烷的合成,包括4-甲基-1H-2,3-苯并噁嗪-1-酮的衍生物,表明这些化合物具有有效的抗菌和抗氧化特性。它们的结构和体外功效表明这些化合物在医学应用中具有潜力 (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

化学合成和应用

已经开发出多种合成方法来获得4-甲基-1H-2,3-苯并噁嗪-1-酮的衍生物。这些方法允许创建功能化的芳香族化合物,表明苯并噁嗪酮骨架在化学合成中的多功能性。这些化合物已被用作邻苯醌甲醚和多取代酚的合成中间体,这对于药物和其他芳香族化合物的开发很重要 (Nakamura, Uchiyama, & Ohwada, 2003).

缓蚀

衍生物3-(2-氧代-2H-1,4-苯并噁嗪-3-基)丙酸甲酯已被确认为酸性溶液中碳钢的有效缓蚀剂。这种应用展示了苯并噁嗪衍生物在工业过程中的潜在用途,特别是在防止金属腐蚀方面 (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).

作用机制

Target of Action

The primary targets of 4-methyl-1H-2,3-benzoxazin-1-one Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one, a related compound, have shown a wide spectrum of medical and industrial applications . They have been used as elastase inhibitors, anti-neoplastic agents, enzyme inhibitors, protease inhibitors, and fungicides .

Mode of Action

The exact mode of action of 4-methyl-1H-2,3-benzoxazin-1-one It’s known that benzoxazinones can inactivate enzymes such as chymotrypsin . The inactivation is stoichiometric and proceeds with significant rate constants .

Biochemical Pathways

The biochemical pathways affected by 4-methyl-1H-2,3-benzoxazin-1-one Benzoxazinoids, a class of compounds to which 4-methyl-1h-2,3-benzoxazin-1-one belongs, are key defense compounds present in major agricultural crops such as maize and wheat . Their biosynthesis involves several enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-methyl-1H-2,3-benzoxazin-1-one It’s known that 2-methyl-3,1-benzoxazin-4-one is highly susceptible to acid-catalyzed hydrolysis .

Result of Action

The molecular and cellular effects of 4-methyl-1H-2,3-benzoxazin-1-one Computational findings suggest that molecules similar to 4-methyl-1h-2,3-benzoxazin-1-one may contribute to observed antihyperglycemic effects and the inhibition of pancreatic α-glucosidase .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-methyl-1H-2,3-benzoxazin-1-one It’s known that the compound is classified as a combustible solid , indicating that its stability and efficacy could be influenced by factors such as temperature and exposure to ignition sources.

安全和危害

生化分析

Biochemical Properties

4-Methyl-1H-2,3-benzoxazin-1-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as elastase inhibitors

Cellular Effects

Related benzoxazinones have been shown to inhibit the growth of certain bacteria, such as Salmonella typhi and Escherichia coli .

Molecular Mechanism

It is known that benzoxazinones can inactivate certain enzymes, such as chymotrypsin

Metabolic Pathways

Benzoxazinoids are known to be involved in defense mechanisms in plants

属性

IUPAC Name |

4-methyl-2,3-benzoxazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-7-4-2-3-5-8(7)9(11)12-10-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSZQDJIKVTPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

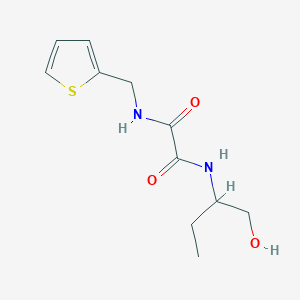

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

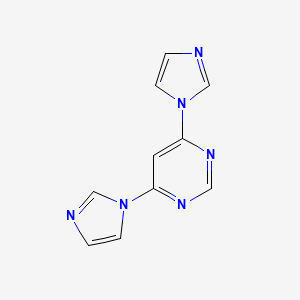

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)